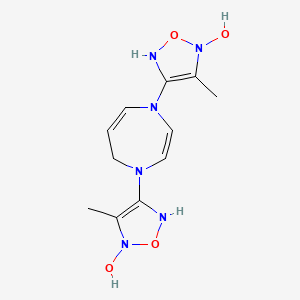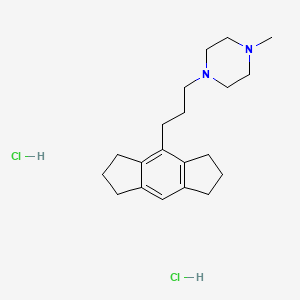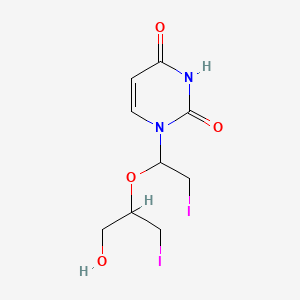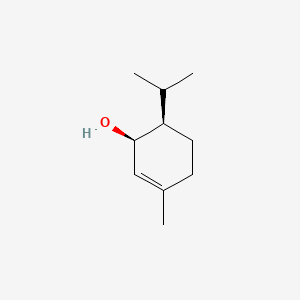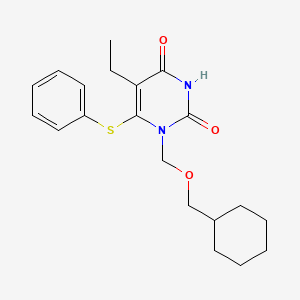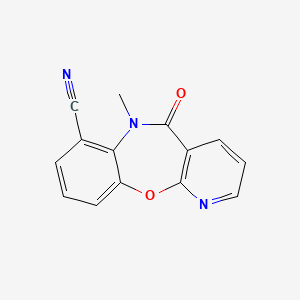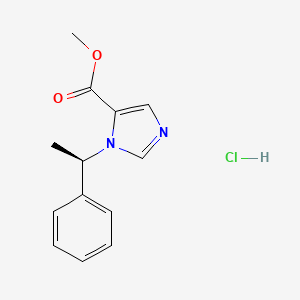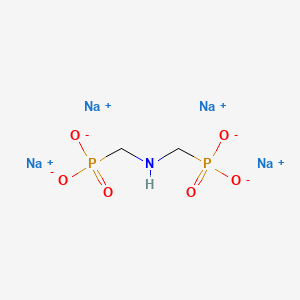
tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine is a chemical compound with the molecular formula C2H5NNa4O6P2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphonic acid groups, which contribute to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine typically involves the reaction of phosphonic acid derivatives with amines under controlled conditions. One common method includes the reaction of iminobis(methylene)phosphonic acid with sodium hydroxide to form the tetrasodium salt . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent product quality. The final product is often purified through crystallization or other separation techniques to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates .
Applications De Recherche Scientifique
Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research explores its use in drug development, particularly for its potential to inhibit specific enzymes involved in disease pathways.
Mécanisme D'action
The mechanism of action of tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid groups can chelate metal ions, inhibiting their catalytic activity. This chelation process disrupts the normal function of enzymes that require metal ions as cofactors, leading to the inhibition of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexasodium [nitrilotris(methylene)]trisphosphonate
- Ammonium 1-phosphonato-N,N-bis(phosphonatomethyl)methanamine
- Nitrilotris(methylene)triphosphonic acid
Uniqueness
Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine is unique due to its specific structure, which allows for strong chelation with metal ions and its ability to participate in a variety of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C2H5NNa4O6P2 |
|---|---|
Poids moléculaire |
292.97 g/mol |
Nom IUPAC |
tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine |
InChI |
InChI=1S/C2H9NO6P2.4Na/c4-10(5,6)1-3-2-11(7,8)9;;;;/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 |
Clé InChI |
DYFIRLGVNCXCCM-UHFFFAOYSA-J |
SMILES canonique |
C(NCP(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


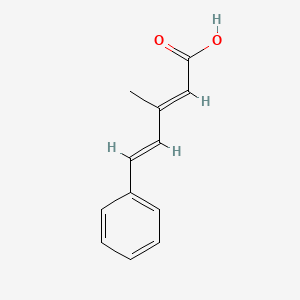
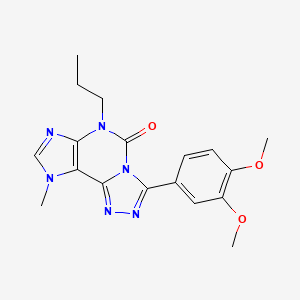
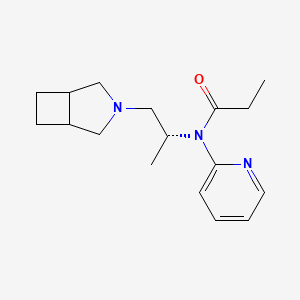
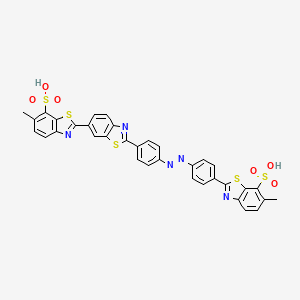
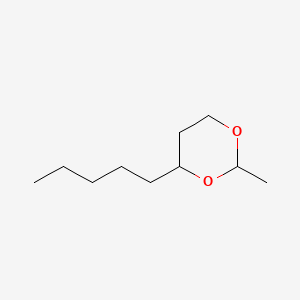
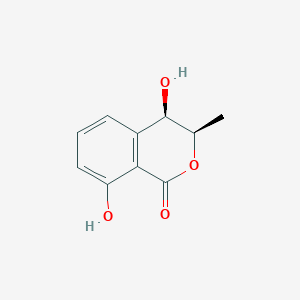
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)
